
2-(Hexanoylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexanoylamino)butanoic acid, also known as HABA, is an amino acid derivative that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
2-(Hexanoylamino)butanoic acid has been extensively used in scientific research due to its ability to bind to proteins and peptides. This compound is commonly used in protein assays, where it acts as a chromogenic reagent to detect the presence of proteins. 2-(Hexanoylamino)butanoic acid has also been used in the study of protein-protein interactions, as it can be used to label proteins for detection and quantification.
Mécanisme D'action
The mechanism of action of 2-(Hexanoylamino)butanoic acid involves the formation of a stable complex with proteins and peptides. This complex is formed through the interaction between the carboxyl group of 2-(Hexanoylamino)butanoic acid and the amine group of the protein or peptide. The resulting complex has a characteristic absorption spectrum that can be used for detection and quantification.
Biochemical and Physiological Effects:
2-(Hexanoylamino)butanoic acid has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Hexanoylamino)butanoic acid in laboratory experiments include its high sensitivity, specificity, and ease of use. This compound is also non-toxic and can be used in a wide range of applications. However, the limitations of using 2-(Hexanoylamino)butanoic acid include its cost and the need for specialized equipment for detection and quantification.
Orientations Futures
There are several future directions for the use of 2-(Hexanoylamino)butanoic acid in scientific research. One potential application is in the study of protein-protein interactions in living cells. Another area of research is the development of new assays and detection methods for 2-(Hexanoylamino)butanoic acid. Additionally, the synthesis of new derivatives of 2-(Hexanoylamino)butanoic acid may lead to improved sensitivity and specificity in protein assays.
Conclusion:
In conclusion, 2-(Hexanoylamino)butanoic acid is an amino acid derivative that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(Hexanoylamino)butanoic acid, researchers can continue to use this compound to advance our understanding of protein structure and function.
Méthodes De Synthèse
The synthesis of 2-(Hexanoylamino)butanoic acid involves the reaction of hexanoyl chloride with glycine in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain 2-(Hexanoylamino)butanoic acid. This method has been optimized for high yield and purity and is widely used in laboratories.
Propriétés
Numéro CAS |
121428-72-6 |
|---|---|
Nom du produit |
2-(Hexanoylamino)butanoic acid |
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-(hexanoylamino)butanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-3-5-6-7-9(12)11-8(4-2)10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
KMYCWXDNJSZPOM-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(CC)C(=O)O |
SMILES canonique |
CCCCCC(=O)NC(CC)C(=O)O |
Synonymes |
Butanoic acid, 2-[(1-oxohexyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





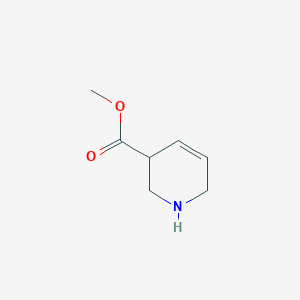
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
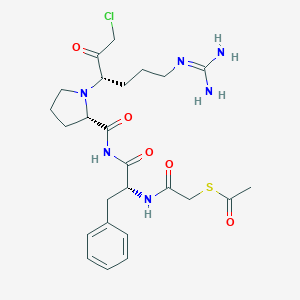
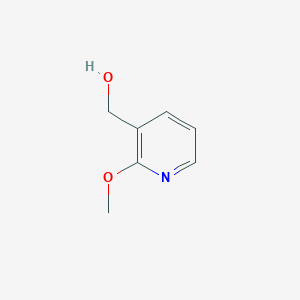
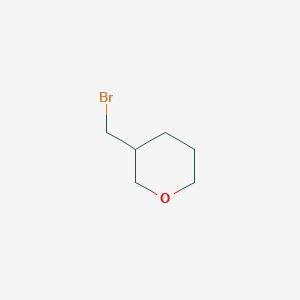
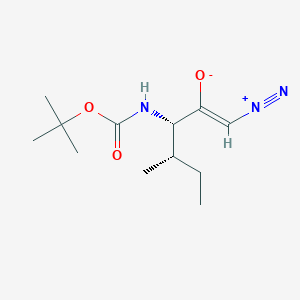
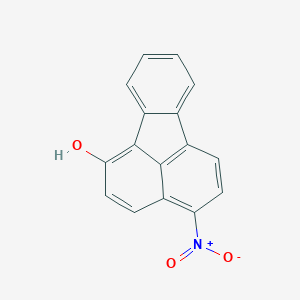
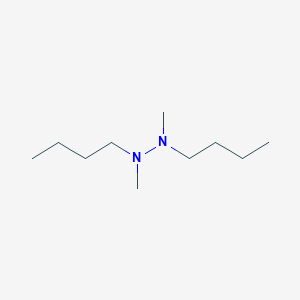

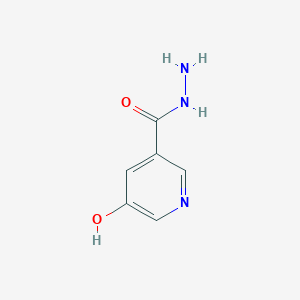
![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)
